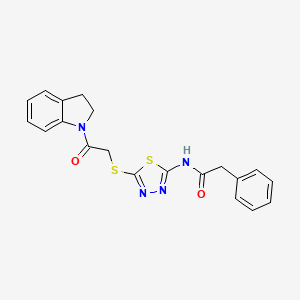

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds with an indolin-2-one structure have been found to interact with various targets such as toll-like receptor 7 (tlr7) and acetylcholine esterase (ache) .

Mode of Action

Related indolin-2-one compounds have been shown to activate tlr7, thereby inducing the secretion of tlr7-regulated cytokines il-12, tnf-α, and ifn-α in human pbmc cells . Other indolin-2-one derivatives have been designed as AChE inhibitors, which can prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning .

Biochemical Pathways

Activation of tlr7 can lead to the activation of the nf-κb pathway, which plays a crucial role in the regulation of immune responses . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

Similar indolin-2-one compounds have been found to display favorable drug-like properties .

Result of Action

Related indolin-2-one compounds have been found to exhibit significant antibacterial activity and neuroprotective effects .

Actividad Biológica

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes an indole derivative and a thiadiazole ring, which are known to contribute to various pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C20H20N4O2S, with a molecular weight of approximately 396.52 g/mol. The compound's structure combines several pharmacophoric elements that may enhance its biological activity.

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities, particularly in cancer therapy. For instance, the thiadiazole derivatives have been shown to inhibit various cellular pathways involved in cancer progression. Specifically, this compound acts as an inhibitor of casein kinase 2 (CK2), disrupting its function and leading to decreased proliferation and increased apoptosis in cancer cells .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies:

These findings suggest that this compound exhibits potent growth inhibitory activity against several cancer cell lines.

Other Biological Activities

In addition to its anticancer properties, compounds similar to this compound have shown promise in other therapeutic areas:

- Antiviral Activity : Some derivatives have demonstrated moderate to high antiviral action by inhibiting DNA synthesis .

- Neuroprotective Effects : Variants of the compound have been explored for their potential as antioxidant and neuroprotective agents .

Case Studies

Several studies have highlighted the efficacy of thiadiazole-based compounds:

- Study on MCF-7 Cells : A study reported that modifications on the phenyl ring significantly enhanced anticancer activity (IC50 = 0.28 µM) when compared to standard treatments like 5-Fluorouracil .

- Apoptosis Induction : Flow cytometry analyses indicated that certain derivatives induce apoptotic cell death in HeLa cancer cells by blocking the cell cycle at the sub-G1 phase .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a thiadiazole ring , an indole derivative , and a phenylacetamide moiety . The synthesis typically involves multi-step organic reactions, including the cyclodehydration of thiosemicarbazides with carbonyl compounds to form the thiadiazole ring, followed by coupling reactions to introduce the indole and phenylacetamide functionalities .

Anticancer Applications

Research has highlighted the potential of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide as an anticancer agent. Thiadiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Studies indicate that compounds containing thiadiazole and indole structures exhibit significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells. For instance, certain derivatives have shown IC50 values as low as 0.034 μM against A549 cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in tumor growth and proliferation. This includes aromatase inhibition in estrogen-dependent cancers .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[...]-acetamide | MCF-7 | 0.084 ± 0.020 |

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[...]-acetamide | A549 | 0.034 ± 0.008 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against various bacterial strains:

- Antibacterial Effects : Certain derivatives have demonstrated significant antibacterial activity against pathogens such as Xanthomonas oryzae and Fusarium graminearum. For example, some compounds showed inhibition rates exceeding 50% at concentrations of 100 μg/mL .

| Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| Xanthomonas oryzae pv. oryzae | 56% |

| Fusarium graminearum | Notable activity |

Drug Design and Development

This compound serves as a valuable scaffold in drug design due to its structural complexity and biological activity:

- Privileged Scaffold : The thiadiazole moiety is recognized as a privileged scaffold in drug development, facilitating interactions with multiple biological targets . This versatility makes it an attractive candidate for further modification and optimization.

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole-based compounds:

- A study published in the Acta Pharmaceutica detailed the synthesis of various thiadiazole derivatives and their anticancer activities against MCF7 and A549 cell lines, with promising results indicating selective cytotoxicity .

- Another investigation highlighted the antimicrobial efficacy of thiadiazole derivatives against agricultural pathogens, showcasing their potential for use in crop protection strategies .

Propiedades

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c25-17(12-14-6-2-1-3-7-14)21-19-22-23-20(28-19)27-13-18(26)24-11-10-15-8-4-5-9-16(15)24/h1-9H,10-13H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALXMJATDTZIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.